1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

CAS No.: 1448137-02-7

Cat. No.: VC7443082

Molecular Formula: C18H20ClNO5S2

Molecular Weight: 429.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448137-02-7 |

|---|---|

| Molecular Formula | C18H20ClNO5S2 |

| Molecular Weight | 429.93 |

| IUPAC Name | 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3 |

| Standard InChI Key | CHVUHOYIWOOMIY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

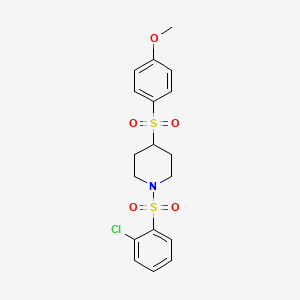

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with sulfonyl groups. The 1-position bears a 2-chlorophenylsulfonyl group (), while the 4-position is occupied by a 4-methoxyphenylsulfonyl moiety (). This arrangement creates a sterically crowded environment, influencing its reactivity and interactions with biological targets.

The IUPAC name, 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine, reflects this substitution pattern. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 429.93 g/mol | |

| CAS Registry Number | 1448137-02-7 | |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming its structure. The -NMR spectrum typically shows:

-

A singlet for the methoxy group ( ~3.8 ppm).

-

Multiplets for the piperidine protons ( 1.5–3.5 ppm).

-

Aromatic proton resonances ( 6.8–7.8 ppm) corresponding to the chlorophenyl and methoxyphenyl groups.

Mass spectrometry (MS) reveals a molecular ion peak at m/z 429.93, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential sulfonylation of piperidine precursors (Figure 1):

-

Step 1: Piperidine is treated with 2-chlorophenylsulfonyl chloride in the presence of a base (e.g., sodium carbonate) to form 1-(2-chlorophenyl)sulfonylpiperidine.

-

Step 2: The intermediate undergoes a second sulfonylation with 4-methoxyphenylsulfonyl chloride under similar conditions to yield the final product.

Reaction conditions (e.g., dichloromethane as the solvent, 0–5°C temperature) are optimized to minimize side reactions.

Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | Not reported | DSC | |

| Solubility | Low in water; soluble in DMSO | Experimental | |

| LogP (Partition Coeff.) | ~3.2 (estimated) | Computational |

The compound’s low aqueous solubility (1 mg/mL) and moderate lipophilicity suggest limited bioavailability, necessitating formulation strategies for in vivo studies.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Chlorophenyl Group: Enhances hydrophobic interactions with target proteins.

-

Methoxyphenyl Group: Improves solubility and modulates electronic effects.

-

Piperidine Ring: Conformational flexibility aids in binding to diverse biological targets.

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | -20°C, desiccated | |

| Handling | Use PPE; avoid inhalation | |

| Toxicity Data | Not available |

Given the lack of toxicity studies, researchers should adhere to standard protocols for handling sulfonamide derivatives.

Future Directions

-

Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.

-

Derivatization: Introduce polar groups to improve solubility.

-

In Vivo Testing: Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume